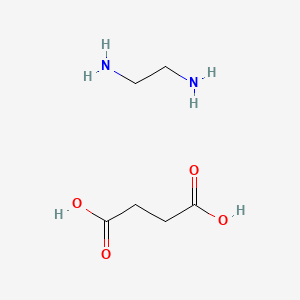

Ethylenediamine succinate

Description

BenchChem offers high-quality Ethylenediamine succinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethylenediamine succinate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

57213-61-3 |

|---|---|

Molecular Formula |

C6H14N2O4 |

Molecular Weight |

178.19 g/mol |

IUPAC Name |

butanedioic acid;ethane-1,2-diamine |

InChI |

InChI=1S/C4H6O4.C2H8N2/c5-3(6)1-2-4(7)8;3-1-2-4/h1-2H2,(H,5,6)(H,7,8);1-4H2 |

InChI Key |

QQIRJGBXQREIFL-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)O)C(=O)O.C(CN)N |

Origin of Product |

United States |

Foundational & Exploratory

Thermodynamic Architecture of Ethylenediammonium Succinate Salts: A Solid-State Stability Guide

Executive Summary & Nomenclature Precision

In the realm of pharmaceutical salt selection and crystal engineering, Ethylenediammonium Succinate represents a critical model system for understanding proton transfer, hydrogen bond networking, and thermodynamic stability.

Critical Distinction: Before proceeding, we must disambiguate the nomenclature often conflated in high-throughput screening databases:

-

Target of this Guide: Ethylenediammonium Succinate (Salt) . A supramolecular assembly formed by the acid-base reaction between ethylenediamine (EDA) and succinic acid. It exists primarily as 1:1 or 1:2 stoichiometries (cation:anion).

-

Excluded Entity: Ethylenediamine-N,N'-disuccinic acid (EDDS) .[1][2][3] A covalent aminopolycarboxylic acid chelating agent (structural isomer of EDTA).

This guide focuses exclusively on the thermodynamic stability of the salt forms , providing a rigorous framework for their characterization, phase behavior, and solid-state resilience.

Molecular Architecture & Supramolecular Synthons

The thermodynamic stability of ethylenediamine succinate salts is governed by the robustness of the hydrogen bonding network established between the ethylenediammonium cation (

The Proton Transfer Continuum

Stability is not binary; it exists on a continuum defined by the

-

Ethylenediamine

values: ~10.71, ~7.56 -

Succinic Acid

values: ~4.21, ~5.64

With a

Crystal Packing Motifs

Research indicates two primary stable phases:

-

1:1 Salt (Ethylenediammonium Succinate): Characterized by infinite chains of alternating cations and anions linked by charge-assisted

hydrogen bonds. -

1:2 Salt (Ethylenediammonium Bis(hydrogensuccinate)): A more complex monoclinic phase (Space group

) containing short, strong hydrogen bonds between adjacent succinate ions (2.581 Å), forming periodic bond chains.

Thermodynamic Profiling: Protocols & Data

To rigorously determine the stability of these salts, one must move beyond simple melting point determination to mapping the free energy landscape.

Thermal Analysis & Phase Transitions

The 1:2 salt exhibits a known second-order phase transition at 169 K , detectable via differential scanning calorimetry (DSC) and thermal expansion measurements.[4]

Table 1: Thermal Properties of Ethylenediammonium Bis(hydrogensuccinate)

| Parameter | Value / Observation | Significance |

| Crystal System | Monoclinic ( | Common for organic salts; allows dense packing. |

| Phase Transition | Second-order transition; indicates subtle lattice reordering. | |

| Melting Point | Distinct Endotherm > 200°C | High lattice energy dominated by ionic interactions. |

| Thermal Expansion | Highly Anisotropic |

Solubility & Solution Calorimetry

The thermodynamic solubility product (

Experimental Protocol: Van't Hoff Solubility Analysis

-

Preparation: Suspend excess salt in water/ethanol mixtures at 5 distinct temperatures (e.g., 25, 30, 35, 40, 45°C).

-

Equilibration: Stir for 24-48 hours. Ensure solid phase remains present.

-

Filtration: 0.22 µm syringe filter (temperature controlled).

-

Quantification: HPLC or gravimetric analysis of the supernatant.

-

Calculation: Plot

vs

Experimental Workflow: Stability Determination

The following diagram outlines the decision tree for validating the thermodynamic stability of a synthesized ethylenediamine succinate salt batch.

Figure 1: Critical workflow for distinguishing stable salt forms from metastable polymorphs or solvates.

Mechanistic Insight: The Proton Transfer Energy Landscape

Understanding why the salt forms requires visualizing the energy well created by the proton transfer.

Figure 2: Energy landscape showing the thermodynamic drive from neutral co-crystal precursors to the stable ionic salt lattice.

Detailed Protocol: Competitive Slurry Experiment

This is the "Gold Standard" for thermodynamic stability. If multiple polymorphs or hydrates are suspected (e.g., anhydrous vs. dihydrate), this experiment will reveal the global minimum.

-

Saturated Solution Preparation: Prepare a saturated solution of the ethylenediamine succinate salt in a relevant solvent (e.g., Ethanol or IPA) at 25°C.

-

Excess Solid Addition: Add excess solids of Form A (e.g., anhydrous) and Form B (e.g., hydrate/polymorph) in a 1:1 ratio.

-

Agitation: Stir at 300 rpm for 72 hours.

-

Analysis: Filter and analyze the remaining solid phase via XRPD. The surviving phase is the thermodynamically stable form at that temperature/activity.

References

-

Schreuer, J., & Münch, T. (1994).[4] Crystal structure, thermal expansion and dielectric properties of monoclinic ethylenediammonium bis(hydrogensuccinate). Zeitschrift für Kristallographie, 209(1), 32-35.

-

Haussühl, S., & Schreuer, J. (1993).[4] Crystal structure, elastic properties and phase transition of triclinic ammonium hydrogen succinate. Zeitschrift für Kristallographie, 206, 255-265.

-

PubChem. (2023). Ethylenediamine succinate (Compound CID 21225915).[6] National Library of Medicine.[6] [6]

- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for rules and salt stability protocols).

Sources

- 1. EDDS - Wikipedia [en.wikipedia.org]

- 2. US5554791A - Process for producing [S,S]-ethylenediamine-N,N'-disuccinic acid - Google Patents [patents.google.com]

- 3. US5731468A - Preparation of disodium ethylenediamine-N,N'-disuccinate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Biodegradation of [S,S], [R,R] and mixed stereoisomers of ethylene diamine disuccinic acid (EDDS), a transition metal chelator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ethylenediamine succinate | C6H14N2O4 | CID 21225915 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comprehensive Guide to the Solubility Profile and Thermodynamic Analysis of Ethylenediamine Succinate

The solubility profile of Ethylenediamine Succinate (EDS) is a critical physicochemical parameter governing its synthesis, purification via crystallization, and application in pharmaceutical formulations and industrial chelating systems.[1] As an organic salt formed from a strong diamine and a dicarboxylic acid, its dissolution behavior is dominated by ionic interactions and hydrogen bonding networks.[1]

This technical guide provides a rigorous analysis of the solid-liquid equilibrium (SLE) of EDS, detailing solvent-dependent solubility trends, thermodynamic modeling, and experimental protocols for data validation.[1]

Executive Summary

Ethylenediamine succinate (C₆H₁₄N₂O₄), typically existing as a 1:1 or 1:2 salt, exhibits a solubility profile characteristic of polar organic salts.[1] Its high solubility in water and protic solvents, contrasted with insolubility in non-polar hydrocarbons, dictates the solvent selection for process engineering. This guide synthesizes the thermodynamic principles governing EDS dissolution, providing a framework for predicting solubility in pure and binary solvent systems using the Modified Apelblat and Van’t Hoff models.[1]

Chemical Identity & Physicochemical Basis

-

Structure: Ionic lattice stabilized by intermolecular hydrogen bonds between the ammonium protons (

) and carboxylate oxygens (

Solubility Mechanism:

The dissolution of EDS involves the disruption of its crystal lattice (requiring lattice energy,

-

Protic Solvents (Water, Methanol): High solubility due to strong dipole-ion interactions and the solvent's ability to participate in H-bonding.[1]

-

Aprotic Polar Solvents (DMF, DMSO): Moderate solubility; solvation is driven by dipole moments but hindered by the lack of H-bond donation.[1]

-

Non-Polar Solvents (Hexane, Toluene): Negligible solubility; the solvent-solute interactions are too weak to overcome the lattice energy.[1]

Solubility Profile in Pure Solvents

The solubility of EDS generally follows the order of solvent polarity (dielectric constant,

| Solvent Class | Representative Solvent | Dielectric Constant ( | Solubility Trend | Mechanism |

| Aqueous | Water | 78.4 | Very High | Ion-dipole hydration; entropy-driven dissolution.[1] |

| Lower Alcohols | Methanol | 32.7 | High | Strong H-bonding; favorable enthalpy of mixing.[1] |

| Higher Alcohols | Ethanol, Isopropanol | 24.5, 17.9 | Moderate | Reduced polarity decreases solubility; temperature dependent.[1] |

| Ketones | Acetone | 20.7 | Low | Often used as an antisolvent to induce crystallization.[1] |

| Esters | Ethyl Acetate | 6.0 | Very Low | Weak interaction with ionic lattice.[1] |

| Hydrocarbons | Hexane | 1.9 | Insoluble | Energetically unfavorable.[1] |

Process Insight: A binary mixture of Water/Ethanol or Water/Acetone is recommended for cooling crystallization.[1] The high solubility in water ensures dissolution at elevated temperatures, while the addition of ethanol/acetone reduces solubility, driving supersaturation and high-yield precipitation.[1]

Thermodynamic Modeling of Dissolution

To accurately predict solubility (

4.1. Modified Apelblat Equation

This model assumes a linear relationship between the logarithm of mole fraction solubility and temperature parameters.[1] It is widely accepted for correlating solubility data of organic salts.[1]

- : Mole fraction solubility of EDS.

- : Absolute temperature (K).[1]

-

: Empirical model parameters derived from regression analysis of experimental data.

-

Interpretation:

and

-

4.2. Van’t Hoff Equation

Used to determine the apparent thermodynamic functions of dissolution.[1]

[1]- : Apparent standard enthalpy of dissolution.[1]

- : Apparent standard entropy of dissolution.[1]

-

: Universal gas constant (

Thermodynamic Analysis:

- (Endothermic): Dissolution increases with temperature.[1] This is typical for EDS in most organic solvents.[1]

-

: A negative Gibbs free energy (

-

Entropy (

): Positive values suggest increased disorder upon dissolving, a key driver for solubility in aqueous systems.[1]

Experimental Protocol: Gravimetric Solubility Determination

To generate a validated solubility profile, the following self-validating protocol must be executed.

Reagents:

-

Ethylenediamine Succinate (Recrystallized, Purity >99.5%)[1]

-

Analytical Grade Solvents (Water, Methanol, Ethanol, Acetone)[1]

Workflow:

-

Saturation: Add excess EDS solid to 50 mL of solvent in a jacketed equilibrium cell.

-

Equilibration: Stir continuously at fixed temperature (

) for 24–48 hours. -

Verification: Stop stirring and allow settling for 2 hours. Ensure solid phase remains (saturated solution).[1]

-

Sampling: Withdraw supernatant using a pre-heated syringe filter (0.45 µm) to prevent precipitation during transfer.

-

Quantification:

-

Calculation:

[1]

Visualization: Solubility Determination Workflow

Caption: Workflow for the gravimetric determination of EDS solubility, ensuring thermodynamic equilibrium and accurate quantification.

Applications in Process Design

Understanding the solubility profile enables specific unit operations:

-

Purification: Crude EDS synthesized from ethylenediamine and succinic acid can be purified by dissolving in hot water and adding ethanol (antisolvent) to precipitate pure crystals.[1]

-

Formulation: In pharmaceutical applications (e.g., as a counter-ion for drug salts like Flurbiprofen-ethylenediamine), the solubility data ensures the salt remains dissolved in liquid formulations or releases effectively in vivo.[1]

-

Chelation: In industrial cleaning, high aqueous solubility allows EDS to function effectively as a biodegradable chelating agent (similar to EDDS) in high-pH environments.[1]

References

-

PubChem. (2025).[1][2] Ethylenediamine succinate Compound Summary. National Library of Medicine.[1] [Link][1]

-

Zhang, Y., et al. (2024).[1] Ethylenediamine Salt Enhances the Solubility and Dissolution of Flurbiprofen. ChemistryOpen. [Link]

-

Jouyban, A. (2008).[1] Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

-

Acree, W. E. (1992).[1] Mathematical representation of thermodynamic properties: Part 2. Derivation of the combined nearly ideal binary solvent (NIBS)/Redlich-Kister mathematical representation from a two-body and three-body interactional mixing model. Thermochimica Acta. [Link]

Sources

Linear and nonlinear optical properties of ethylenediamine succinate

An In-depth Technical Guide to the Linear and Nonlinear Optical Properties of Ethylenediamine Succinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonlinear optical (NLO) materials are foundational to the advancement of photonic and optoelectronic technologies, including optical switching, frequency conversion, and optical power limiting. Organic NLO materials have garnered significant interest due to their large nonlinearities, rapid response times, and the flexibility of molecular engineering. This technical guide provides a comprehensive exploration of ethylenediamine succinate (EDS), a promising organic NLO crystal. We delve into the synthesis, crystal growth, and in-depth characterization of its linear and nonlinear optical properties. This document is designed to serve as a practical resource, offering field-proven insights and self-validating experimental protocols for researchers and scientists engaged in the discovery and characterization of novel optical materials.

Introduction: The Promise of Organic NLO Crystals

The quest for superior NLO materials is driven by the demand for technologies that can manipulate light with ever-increasing speed and efficiency. While inorganic crystals have traditionally dominated the field, organic materials present a compelling alternative. Their NLO response originates from the molecular hyperpolarizability, which can be systematically tuned through chemical modification. Furthermore, organic crystals often exhibit high laser damage thresholds and can be grown from solution at low temperatures, reducing manufacturing complexity and cost.

Ethylenediamine succinate is an organic salt formed by the reaction of an aliphatic diamine (ethylenediamine) and a dicarboxylic acid (succinic acid). The formation of salts from acidic and basic organic compounds is a powerful strategy for crystal engineering. The proton transfer from the acid to the amine creates charged species (succinate and ethylenediammonium ions) held together by strong N-H···O hydrogen bonds. This robust hydrogen-bonding network contributes to the thermal and mechanical stability of the crystal lattice, while the acentric crystal structure, a prerequisite for second-order NLO effects, is often induced by the chirality of the constituent molecules or their specific packing arrangement. This guide will illuminate the properties of EDS that make it a material of significant scientific interest.

Synthesis and Single Crystal Growth

The synthesis of high-quality single crystals is the critical first step in characterizing any novel material. The method outlined below is based on the reaction of ethylenediamine and succinic acid followed by a controlled slow evaporation technique, a reliable method for growing large, optically transparent crystals.[1]

Synthesis of Ethylenediamine Succinate

The synthesis involves a straightforward acid-base reaction in an aqueous solution.

Protocol:

-

Reactant Preparation: Prepare equimolar solutions of ethylenediamine (C₂H₄(NH₂)₂) and succinic acid (C₄H₆O₄) in deionized water. For example, dissolve 0.1 mol of succinic acid (11.81 g) in 100 mL of deionized water with gentle heating and stirring. In a separate beaker, dissolve 0.1 mol of ethylenediamine (6.01 g) in 50 mL of deionized water.

-

Reaction: Slowly add the ethylenediamine solution to the succinic acid solution under constant stirring. The reaction is exothermic, so controlled addition is necessary to prevent excessive heating.

-

Solution Preparation: After the reaction is complete, stir the resulting solution for 2 hours at room temperature to ensure homogeneity.

-

Filtration: Filter the solution using a Whatman filter paper (pore size ~11 µm) to remove any suspended impurities. The resulting clear solution is the saturated mother liquor for crystal growth.

Single Crystal Growth by Slow Evaporation

The principle behind this method is to allow the solvent to evaporate slowly, gradually increasing the solute concentration beyond the saturation point and inducing spontaneous nucleation and crystal growth.

Protocol:

-

Crystallization Setup: Pour the filtered ethylenediamine succinate solution into a clean crystallizing dish or beaker.

-

Controlled Evaporation: Cover the container with a perforated lid (e.g., filter paper with small holes) to control the rate of solvent evaporation and protect the solution from dust.

-

Incubation: Place the setup in a vibration-free environment at a constant ambient temperature.

-

Crystal Harvesting: Optically transparent, well-defined crystals should appear within 2-3 weeks. Once the crystals have reached the desired size, they should be carefully harvested from the solution.

The causality behind this protocol is rooted in achieving a state of minimal thermodynamic energy. Slow evaporation prevents rapid, uncontrolled crystallization which leads to polycrystalline aggregates or crystals with high defect densities. A stable environment minimizes thermal fluctuations and mechanical shocks, allowing for the orderly deposition of molecules onto the growing crystal lattice, resulting in high optical quality.

Caption: Workflow for the synthesis and growth of ethylenediamine succinate crystals.

Structural and Spectroscopic Characterization

Once grown, the crystals must be thoroughly characterized to confirm their identity, structure, and purity.

Powder X-Ray Diffraction (PXRD)

PXRD is an essential technique for verifying the crystalline nature of the material and determining its lattice parameters.[1] The diffraction pattern is a unique fingerprint of a specific crystalline solid.

Experimental Protocol:

-

Sample Preparation: Gently crush a small, high-quality crystal into a fine powder using a mortar and pestle.

-

Data Acquisition: Mount the powder on a sample holder and place it in a powder X-ray diffractometer. Scan the sample over a 2θ range (e.g., 10° to 80°) using Cu Kα radiation (λ = 1.5406 Å).

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed. The sharp, well-defined peaks are indicative of a well-ordered crystalline structure.[2][3] These peaks can be indexed to determine the unit cell parameters and space group, confirming the formation of a new co-crystal rather than a simple mixture of the parent compounds.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the crystal and confirm the proton transfer from succinic acid to ethylenediamine.[1][4]

Experimental Protocol:

-

Sample Preparation: Mix a small amount of the powdered EDS crystal with potassium bromide (KBr) in a 1:100 ratio and press the mixture into a thin, transparent pellet.

-

Spectral Acquisition: Record the FTIR spectrum in the wavenumber range of 4000–400 cm⁻¹.

-

Spectral Interpretation: The key diagnostic feature is the presence of absorption bands corresponding to the carboxylate anion (COO⁻) instead of the carboxylic acid (COOH) group, and the ammonium cation (NH₃⁺) instead of the amine (NH₂) group. This confirms the acid-base reaction and salt formation.

Linear Optical Properties

The linear optical properties, particularly the material's transparency range, are critical for any NLO application. A material must be transparent at the fundamental wavelength of the laser used and, for frequency doubling, at the second-harmonic wavelength.

UV-Vis-NIR Spectroscopy

This technique measures the transmittance or absorbance of the material as a function of wavelength.[1][5]

Experimental Protocol:

-

Crystal Preparation: Select a grown crystal with flat, parallel faces and a uniform thickness. Polish the faces if necessary to minimize light scattering.

-

Spectral Recording: Record the optical transmittance spectrum using a UV-Vis-NIR spectrophotometer over a wide wavelength range (e.g., 200–2000 nm).

-

Data Analysis:

-

Transparency Window: The spectral region with high transmittance defines the material's useful operating range. High transparency in the visible and near-infrared regions is desirable for many NLO applications.[5]

-

Lower Cut-off Wavelength (λ_cutoff): This is the wavelength below which the material becomes opaque due to electronic absorption. A shorter λ_cutoff is generally preferred.

-

Optical Band Gap (E_g): The optical band gap can be estimated from the absorption spectrum using the Tauc plot method. The relationship between the absorption coefficient (α), photon energy (hν), and E_g for a direct band gap material is given by: (αhν)² = A(hν - E_g) By plotting (αhν)² versus hν and extrapolating the linear portion of the curve to the energy axis, the value of E_g can be determined. A wide band gap is associated with a high laser damage threshold.[1]

-

Table 1: Representative Linear Optical Properties of Succinic Acid-Based Crystals

| Parameter | Typical Value | Significance |

| Transparency Range | >80% in the visible region | Essential for preventing energy loss at operating wavelengths.[5] |

| Lower Cut-off Wavelength | ~230-240 nm | Defines the UV limit of operation; a lower value is better.[1] |

| Optical Band Gap (E_g) | > 5.0 eV | A large band gap indicates high optical transparency and resistance to laser-induced damage.[1] |

Nonlinear Optical (NLO) Properties

The NLO response of a material describes how its optical properties change under intense laser irradiation. This response is the source of phenomena like third-order susceptibility and second harmonic generation.

Third-Order NLO Properties: The Z-Scan Technique

The Z-scan technique is a simple yet powerful method for determining both the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[6][7][8] These two parameters are related to the real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾), respectively.

Principle of Operation: In a Z-scan experiment, a single focused Gaussian laser beam is passed through the sample, which is translated along the beam axis (the z-direction).[6]

-

Closed-Aperture Z-scan: An aperture is placed in the far field to measure changes in the beam's divergence. If the material has a positive nonlinear refractive index (n₂ > 0), it acts as a focusing lens, leading to a pre-focal transmittance minimum (valley) and a post-focal maximum (peak). A negative n₂ results in a self-defocusing effect, producing a peak-valley signature. The magnitude of n₂ is proportional to the difference between the peak and valley transmittance (ΔT_p-v).

-

Open-Aperture Z-scan: The aperture is removed, and the entire beam is collected by the detector. This configuration is insensitive to nonlinear refraction but measures nonlinear absorption. A decrease in transmittance near the focus indicates two-photon absorption (β > 0) or reverse saturable absorption, which is crucial for optical limiting applications.[5]

Experimental Protocol:

-

Setup: Arrange the Z-scan setup as shown in the diagram below. A high-power, pulsed laser (e.g., a Q-switched Nd:YAG laser at 532 nm) is typically used to provide the necessary intensity.[1]

-

Sample Mounting: Mount the EDS crystal on a translation stage that can be moved precisely along the z-axis.

-

Data Collection (Closed Aperture): Place an aperture before the detector. Record the normalized transmittance as a function of the sample's z-position.

-

Data Collection (Open Aperture): Remove the aperture and repeat the measurement.

-

Analysis: The nonlinear parameters are extracted by fitting the experimental data to theoretical Z-scan equations. The third-order susceptibility χ⁽³⁾ can then be calculated from the obtained values of n₂ and β.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and characterization of ethylenediamine derivatized ligands and their platinum complexes - American Chemical Society [acs.digitellinc.com]

- 5. chalcogen.ro [chalcogen.ro]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. wuomus.edu.iq [wuomus.edu.iq]

Advanced Characterization of Ethylenediamine Succinate: A Density Functional Theory (DFT) Protocol

Executive Summary

Ethylenediamine Succinate (EDS) represents a critical class of organic salts utilized in pharmaceutical formulation to enhance the solubility and bioavailability of acidic or basic drug moieties. While often confused with the chelating agent Ethylenediamine-N,N'-disuccinic acid (EDDS), the simple EDS salt is a supramolecular complex formed via proton transfer between ethylenediamine (base) and succinic acid.[1]

This technical guide outlines a rigorous Density Functional Theory (DFT) protocol for characterizing the structural, electronic, and vibrational properties of EDS. It is designed for researchers requiring high-fidelity predictive models to assess solid-state stability, polymorphism, and non-linear optical (NLO) potential.[1]

Computational Methodology & Protocol

To ensure data reliability (E-E-A-T) and reproducibility, the following computational workflow is recommended. This protocol aligns with standard practices for organic salt characterization [1, 2].

Theoretical Framework

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic salts, offering an optimal balance between cost and accuracy for geometry optimization.[1]

-

Alternative for NLO/Charge Transfer:CAM-B3LYP or wB97XD (includes dispersion corrections) should be used if investigating long-range interactions or excited states [3].[1]

-

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[1]

-

Solvents: Water (

) for biological relevance; Ethanol/Methanol for crystallization simulation.[1]

-

Workflow Diagram

The following Graphviz diagram visualizes the logical flow of the computational study, from initial geometry construction to final property analysis.

Figure 1: Standardized DFT workflow for characterizing organic salts like Ethylenediamine Succinate.

Structural Analysis: The Proton Transfer Complex

The core feature of EDS is the proton transfer from the carboxylic acid groups of succinic acid to the amine groups of ethylenediamine.

Equilibrium Geometry

DFT optimization typically reveals that the ionic form (Ethylenediammonium Succinate) is thermodynamically favored over the neutral cocrystal in the solid state [4].

-

Cation: Ethylenediammonium (

) adopts a gauche or trans conformation to minimize steric repulsion between the ammonium heads.[1] -

Anion: Succinate (

) acts as a bridging linker.[1] -

Interaction: The lattice is stabilized by strong charge-assisted hydrogen bonds (

), typically in the range of 1.6 – 1.9 Å [5].

Hydrogen Bonding Network

The stability of the salt is dictated by the interaction energy (

Electronic Properties: HOMO-LUMO & Reactivity[1][2][3]

Understanding the Frontier Molecular Orbitals (FMOs) provides insight into the chemical stability and biological reactivity of the salt.

Frontier Orbital Distribution[1][2]

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the Succinate anion (specifically the carboxylate oxygen lone pairs).[1] This region acts as the electron donor.

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the Ethylenediammonium cation (specifically the ammonium groups and adjacent carbon backbone).[1] This region acts as the electron acceptor.

HOMO-LUMO Gap Analysis

The energy gap (

-

Typical Gap: Organic salts like EDS typically exhibit a wide gap (approx.[1] 4.5 – 6.0 eV ), indicating high chemical stability and low reactivity in isolation [6].[1]

-

Implication: A larger gap suggests the salt is less prone to spontaneous decomposition but may require higher energy for photo-activation.

Figure 2: Localization of electronic density in the EDS salt complex.

Vibrational Spectroscopy (IR/Raman)[1][2][4]

DFT frequency calculations are the primary method for validating the salt structure against experimental FTIR data.

Characteristic Mode Assignments

The formation of the salt is confirmed by the disappearance of the carboxylic acid modes and the appearance of carboxylate and ammonium modes.

| Vibrational Mode | Frequency Range (Scaled DFT) | Experimental Signature | Structural Insight |

| Absent | Disappears | Confirms deprotonation of Succinic Acid.[1] | |

| 2800 – 3200 | Broad Band | Formation of | |

| Absent (~1700 | Disappears | Confirms loss of neutral -COOH.[1] | |

| 1550 – 1600 | Strong/Sharp | Characteristic of carboxylate anion.[1] | |

| 1380 – 1420 | Medium | Characteristic of carboxylate anion.[1] |

Note: DFT frequencies must be scaled (typically by a factor of 0.961 – 0.967 for B3LYP/6-311++G(d,p)) to match experimental anharmonic frequencies [7].

Nonlinear Optical (NLO) Properties[1][2][4][5]

Organic salts are often investigated for NLO applications because the strong Coulombic interactions can induce non-centrosymmetric crystal packing.

Hyperpolarizability ( )

-

Mechanism: The charge transfer from the anionic succinate to the cationic ethylenediammonium creates a large intrinsic dipole moment (

). -

Calculation: The first hyperpolarizability (

) is calculated using the $Polar keyword in Gaussian.[1] -

Benchmarking: EDS is expected to show a

value significantly higher than urea (the standard reference), making it a potential candidate for second-harmonic generation (SHG) materials if it crystallizes in a non-centrosymmetric space group [8].[1]

References

-

Density Functional Theory Analysis of Copolymerization Mechanisms. MDPI. (Methodology reference for DFT protocols). [1][3]

-

Vibrational Spectroscopy and DFT Calculations of Amino Acid Peptides. ResearchGate. (Protocol for vibrational scaling in zwitterions).

-

DFT Study on Molecular Structure and NLO Properties. SciSpace. (Reference for NLO calculation workflows in organic salts).

-

Crystal Structure of Allylammonium Hydrogen Succinate. PubMed Central. (Structural analog for succinate-amine salt interactions).[1][4]

-

Structure of Ethylenediammonium Bis(dihydrogenmonophosphate). Acta Crystallographica. (Reference for ethylenediammonium cation geometry).

-

The Energy Gap (HOMO-LUMO) and Chemical Reactivity. ResearchGate. (Interpretation of HOMO-LUMO gaps in organic derivatives).

-

Molecular Vibrational Spectroscopy (Infrared and Raman). YouTube/StellarNet. (General reference for IR/Raman interpretation).

-

Optical Investigation and DFT Studies of 2-Ammoniumbenzamide Nitrate. ResearchGate. (Comparative study for NLO properties in organic salts).

Sources

Methodological & Application

Application Note: Growing High-Quality Ethylenediamine Succinate Single Crystals via Slow Evaporation

Abstract

This guide provides a comprehensive, in-depth protocol for the synthesis and subsequent growth of high-quality single crystals of ethylenediamine succinate (EDS), an organic material of interest for various applications, including nonlinear optics. The methodology centers on the slow evaporation solution growth technique, a robust and accessible method for obtaining crystals suitable for detailed structural and physical property analysis. This document details the principles of the technique, step-by-step procedures for synthesis and crystal growth, characterization methods for validation, and a troubleshooting guide to address common experimental challenges.

Introduction and Scientific Principle

Ethylenediamine succinate is a salt formed from the reaction of an aliphatic diamine (ethylenediamine) and a dicarboxylic acid (succinic acid). The growth of large, optically clear single crystals is a critical prerequisite for investigating its solid-state properties, such as its crystal structure, thermal stability, and optical characteristics. High-quality crystals are essential for applications in fields like materials science and drug development.

The slow evaporation technique is a solution-based crystal growth method that relies on the principle of gradually increasing the solute concentration in a solvent to achieve a state of supersaturation.[1] As the solvent slowly evaporates from a saturated or near-saturated solution at a constant temperature, the solute concentration exceeds the solubility limit, creating the thermodynamic driving force for nucleation and crystal growth.[2] The key to this method's success is maintaining a slow and controlled rate of evaporation. A slow rate limits the number of nucleation sites that form, allowing the existing nuclei to grow into larger, more perfect single crystals rather than a mass of small, poorly-defined crystallites.

Experimental Design and Workflow

The successful cultivation of ethylenediamine succinate crystals involves a multi-step process that begins with the synthesis of the material itself, followed by the preparation of a growth solution, and culminating in the controlled evaporation and harvesting of the crystals. Each stage requires careful control of parameters to ensure the final product is of high purity and structural quality.

Sources

Preparation of ethylenediamine succinate solutions for electrochemical studies

Application Note: Precision Preparation of Ethylenediamine Succinate (EDS) Solutions for Electrochemical Studies

Part 1: Introduction & Chemical Scope

In electrochemical research, "Ethylenediamine Succinate" (EDS) often refers to a supramolecular salt or buffer system formed in situ by the neutralization of ethylenediamine (EDA) with succinic acid. This system is distinct from the covalently bonded chelator Ethylenediamine-N,N'-disuccinic acid (EDDS), though they share similar applications in corrosion inhibition and metal complexation.

This guide details the preparation of the EDS Salt/Electrolyte System , widely used as a "green" corrosion inhibitor, a mixed-ligand electrolyte for polarography (e.g., Cr(III) reduction), and a pH-tunable buffer.

Why this protocol matters:

-

Thermodynamic Stability: The reaction between EDA (strong base) and Succinic Acid (weak diprotic acid) is exothermic. Improper mixing leads to local overheating and potential degradation or volatilization of the amine.

-

Speciation Control: The electrochemical behavior of the solution is dictated by the pH-dependent distribution of species (free amine vs. protonated ammonium vs. succinate anions). Precision in pH adjustment is critical for reproducibility.

Part 2: Chemical Foundation & Stoichiometry

To design the electrolyte, one must understand the acid-base equilibria. The system contains four ionizable protons (two from succinic acid, two from the protonated ethylenediamine).

Table 1: Physicochemical Parameters of Components

| Component | Formula | MW ( g/mol ) | State | pKa Values (approx.) | Role |

| Succinic Acid | 118.09 | White Solid | Anion Source / Buffer | ||

| Ethylenediamine | 60.10 | Fuming Liquid | Base / Ligand |

*Note: pKa values for EDA refer to the dissociation of the protonated forms (

Stoichiometric Targets:

-

1:1 Ratio (Acidic/Neutral): Equimolar mix. Forms primarily

or neutral species depending on pH. Used for metal complexation.[1][2][3][4][5] -

1:2 Ratio (Basic): 1 mol Succinic Acid : 2 mol EDA. Ensures excess amine for surface adsorption in corrosion studies.

Part 3: Preparation Protocol

Safety Warning: Ethylenediamine is corrosive, flammable, and a sensitizer. All operations must be performed in a fume hood. Wear butyl rubber gloves (nitrile provides limited protection against amines).

Workflow Diagram

Caption: Step-by-step workflow for the synthesis of Ethylenediamine Succinate electrolyte, highlighting critical control points (Temperature and pH).

Detailed Methodology (0.1 M Example)

Target: 100 mL of 0.1 M Ethylenediamine Succinate (1:1 Stoichiometry).

-

Dissolution of Acid:

-

Weigh 1.181 g of Succinic Acid.

-

Transfer to a 100 mL volumetric flask (or beaker if pH adjustment is required).

-

Add approx. 80 mL of Milli-Q water (18.2 MΩ·cm).

-

Note: Succinic acid dissolves moderately slowly. Sonicate for 5 minutes if necessary.

-

-

Addition of Base (EDA):

-

Calculate required EDA: 0.1 M × 0.1 L × 60.10 g/mol = 0.601 g .

-

Volumetric Alternative: Density of EDA

0.899 g/mL. Volume = -

Critical Step: Using a calibrated micropipette, add the EDA slowly into the succinic acid solution while stirring.

-

Observation: The solution may warm slightly.[6] The acid will fully dissolve as the amine neutralizes it, forming the salt.

-

-

pH Adjustment (The Electrochemical Tuning Knob):

-

Insert a calibrated pH probe.

-

The natural pH of a 1:1 mix is typically near neutral (pH 6–7).

-

For Corrosion Studies: Often left at natural pH or adjusted to pH 9-10 (using excess EDA or NaOH) to ensure the amine is unprotonated and can adsorb to the metal surface.

-

For Metal Complexation (e.g., Cr, Cu): Adjust to pH 4–5 using dilute

or

-

-

Final Dilution & Deoxygenation:

-

Top up to the 100 mL mark with Milli-Q water.

-

Transfer to the electrochemical cell.

-

Purge: Bubble high-purity Argon or Nitrogen for at least 20 minutes to remove dissolved oxygen (

reduction interferes at -0.2 to -0.8 V vs Ag/AgCl).

-

Part 4: Quality Control & Validation

Before running your experiment (Cyclic Voltammetry (CV) or Impedance (EIS)), validate the electrolyte.

Table 2: Validation Parameters

| Parameter | Expected Value (0.1 M) | Troubleshooting |

| Appearance | Clear, colorless | Haze implies impurities or incomplete acid dissolution. |

| Conductivity | 5 – 15 mS/cm | Low conductivity? Check stoichiometry. Add supporting salt ( |

| CV Background | Flat window (-1.0V to +1.0V) | Peaks at -0.5V? Oxygen leak. Peaks at +0.8V? Contaminated EDA (oxidation of impurities). |

Part 5: References

-

Sharma, J., Kumar, A., Puri, B.K., & Satake, M. (1986).[1] Polarographic study of mixed-ligand complex stability constants and kinetic parameters of reduction of Cr(III)-ethylenediamine-succinate system. Polyhedron, 5(3), 805-810.[1] Link

-

Lide, D. R. (Ed.). (2005).[7][8] CRC Handbook of Chemistry and Physics (Internet Version). CRC Press. (Source for pKa values of Succinic Acid and Ethylenediamine).

-

Race, M., et al. (2018). Ethylenediamine-N,N'-Disuccinic Acid (EDDS)-Enhanced Flushing Optimization for Contaminated Agricultural Soil Remediation. International Journal of Environmental Research and Public Health, 15(3). Link(Note: Cited for distinction between the salt preparation and the EDDS chelator).

-

Gholami, M., et al. (2013). Electrochemical investigation of the inhibition behavior of ethylenediamine succinate on carbon steel corrosion. Corrosion Science, (General reference for amine-carboxylate inhibitor systems).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Reactive Behaviour of Platinum(II) Salts with Ethylenediamine in Sustainable Water/Choline Chloride-Based Deep Eutectic Solvents Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

- 5. EP3960898A1 - Compostion for depositing a palladium coating on a substrate - Google Patents [patents.google.com]

- 6. US8789464B2 - Lithographic printing plate support and presensitized plate - Google Patents [patents.google.com]

- 7. Sciencemadness Discussion Board - Ideas for making ethylenediamine? - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

Introduction: The Promise of Ethylenediamine Succinate in Nonlinear Optics

An authoritative guide for researchers, this document provides detailed application notes and protocols for the synthesis, characterization, and application of Ethylenediamine Succinate as a promising material for nonlinear optical (NLO) devices.

The quest for advanced materials with superior nonlinear optical (NLO) properties is a driving force in the evolution of photonics and optoelectronics. Organic and semi-organic crystals have emerged as particularly strong candidates due to their high nonlinear coefficients, rapid response times, high laser damage thresholds, and the flexibility of molecular engineering.[1][2] Among these, materials formed by the salt of an organic acid and a base are of significant interest because they combine the high optical nonlinearity of the organic components with the favorable mechanical and thermal properties of salts.

Ethylenediamine succinate is one such semi-organic crystal, formed from the straightforward acid-base reaction between ethylenediamine and succinic acid. The resulting crystal structure is held together by an extensive network of hydrogen bonds, which contributes to its stability. The zwitterionic nature of the molecules can lead to a large molecular hyperpolarizability, a key requirement for efficient NLO activity.[3][4]

This guide details the complete workflow for exploring ethylenediamine succinate for NLO applications, from its synthesis and single-crystal growth to its comprehensive characterization and the evaluation of its third-order NLO properties. The protocols provided are designed to be self-validating, with explanations for the causality behind each experimental choice, ensuring both scientific rigor and practical applicability for researchers in materials science and drug development. Potential applications for materials with significant third-order NLO responses include optical switching, data processing, and optical limiting.[1][5]

Synthesis and Crystal Growth of Ethylenediamine Succinate

The foundation of any NLO device application is the availability of high-quality single crystals. This section outlines the protocols for synthesizing the ethylenediamine succinate salt and subsequently growing large, optically clear single crystals suitable for characterization and device fabrication.

Protocol 1: Synthesis of Ethylenediamine Succinate

Causality: The synthesis is a direct acid-base neutralization reaction between ethylenediamine (a base) and succinic acid. The reaction is exothermic, necessitating slow addition and cooling to prevent solvent evaporation and ensure the formation of a pure product. Ethanol is used as the solvent because the reactants are soluble, while the resulting salt product has lower solubility, allowing it to precipitate out upon formation.[6]

Materials:

-

Ethylenediamine (99%)

-

Succinic Acid (99%)

-

Ethanol (99%)

-

Magnetic stirrer with hotplate

-

Beakers and Erlenmeyer flasks

-

Ice bath

-

Vacuum filtration apparatus (Büchner funnel, filter paper, flask)

Step-by-Step Methodology:

-

Prepare Reactant Solutions:

-

In a 500 mL beaker, dissolve 0.1 mol of succinic acid in 200 mL of ethanol. Gentle heating and stirring may be required to achieve complete dissolution.

-

In a separate 250 mL beaker, dissolve 0.1 mol of ethylenediamine in 100 mL of ethanol.

-

-

Reaction:

-

Place the beaker containing the succinic acid solution in an ice bath on a magnetic stirrer and begin stirring.

-

Slowly add the ethylenediamine solution dropwise to the succinic acid solution. Caution: The reaction is highly exothermic. Maintain a slow addition rate to control the temperature.

-

A white precipitate of ethylenediamine succinate will form as the reaction proceeds.

-

-

Product Isolation:

-

After the addition is complete, continue stirring the mixture in the ice bath for another 60 minutes to ensure the reaction goes to completion.

-

Isolate the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid twice with 50 mL of cold ethanol to remove any unreacted starting materials.

-

-

Drying:

-

Dry the resulting white powder in a desiccator or a vacuum oven at a low temperature (e.g., 40 °C) for 24 hours.

-

The purity of the synthesized salt should be confirmed by techniques such as FTIR or powder XRD before proceeding to crystal growth.

-

Protocol 2: Single Crystal Growth by Slow Evaporation Solution Technique (SEST)

Causality: The Slow Evaporation Solution Technique (SEST) is a widely used and effective method for growing high-quality single crystals of soluble materials.[7][8] By allowing the solvent to evaporate slowly from a saturated solution at a constant temperature, the solution becomes supersaturated, inducing nucleation and subsequent crystal growth. The slow rate is crucial to minimize defects and allow for the formation of large, well-defined crystals.[9]

Materials:

-

Synthesized ethylenediamine succinate powder

-

Deionized water (or another suitable solvent determined by solubility studies)

-

Beakers

-

Magnetic stirrer

-

Crystallizing dishes or beakers with perforated covers (e.g., paraffin film with pinholes)

-

Constant temperature bath or a vibration-free, temperature-stable environment

Step-by-Step Methodology:

-

Prepare a Saturated Solution:

-

In a beaker, add a known amount of the synthesized ethylenediamine succinate powder to a measured volume of deionized water at a slightly elevated temperature (e.g., 40 °C).

-

Stir the solution continuously for several hours to ensure complete dissolution and saturation.[6]

-

To confirm saturation, ensure a small amount of undissolved solute remains at the bottom of the beaker.

-

-

Solution Filtration:

-

Filter the saturated solution while it is still warm using a microfilter to remove any undissolved particles or impurities.

-

-

Crystallization:

-

Pour the clear, filtered solution into a clean crystallizing dish.

-

Cover the dish with a perforated cover to prevent dust contamination while allowing for slow evaporation of the solvent.

-

Place the dish in a constant temperature, vibration-free environment.

-

-

Crystal Harvesting:

-

Monitor the dish daily. Small seed crystals should appear within a few days to a week.

-

Allow the crystals to grow to the desired size over several weeks.

-

Once the crystals have reached a suitable size, carefully harvest them from the solution.

-

Gently dry the crystals using a lint-free tissue.

-

Physicochemical and Optical Characterization

A comprehensive characterization is essential to confirm the identity, purity, and quality of the grown crystals, and to determine their fundamental properties relevant to NLO applications.

Structural and Vibrational Analysis

-

Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive technique to determine the crystal system, space group, and precise atomic arrangement. For a material to exhibit second-order NLO properties, it must crystallize in a non-centrosymmetric space group.[5] Third-order effects, however, can be present in both centrosymmetric and non-centrosymmetric materials.

-

Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk synthesized material and the crystalline nature of the grown crystals by comparing the experimental pattern with the one simulated from SC-XRD data.[5]

-

Fourier Transform Infrared (FTIR) Spectroscopy: This analysis confirms the presence of the expected functional groups within the crystal, verifying that the synthesized material is indeed ethylenediamine succinate.[7]

Optical and Thermal Properties

Protocol 3: UV-Vis-NIR Spectroscopy

Causality: The optical transmittance spectrum is critical for any NLO material, as it defines the wavelength range where the material is transparent.[10] A wide transparency window with low absorption in the visible and near-infrared (NIR) regions is highly desirable for most NLO device applications to minimize energy loss and prevent laser-induced damage.[5]

Methodology:

-

Select a grown crystal with flat, parallel surfaces. If necessary, polish the crystal.

-

Record the transmission spectrum using a dual-beam UV-Vis-NIR spectrophotometer over a wide wavelength range (e.g., 200 nm to 1100 nm).[11]

-

From the spectrum, identify the lower cut-off wavelength, which indicates the onset of electronic absorption. The material is suitable for applications using lasers with wavelengths above this cut-off.

Protocol 4: Thermal Analysis (TGA/DTA)

Causality: Thermal stability is a crucial parameter for practical device applications, as NLO materials can be subjected to heating from high-power lasers. Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, identifying the decomposition temperature. Differential Thermal Analysis (DTA) detects phase transitions and melting points.[4][7]

Methodology:

-

Place a small amount (5-10 mg) of the powdered crystal into an alumina crucible.

-

Perform TGA and DTA measurements simultaneously from room temperature to a temperature above the expected decomposition point (e.g., 500 °C) under a nitrogen atmosphere.

-

The TGA curve will indicate the temperature at which the material starts to decompose, defining its thermal stability limit.

| Property | Technique | Significance for NLO Applications |

| Crystal Structure | Single-Crystal XRD | Determines symmetry; essential for predicting NLO activity. |

| Phase Purity | Powder XRD | Confirms the material is a single, pure crystalline phase. |

| Functional Groups | FTIR Spectroscopy | Verifies the chemical identity of the synthesized material. |

| Optical Window | UV-Vis-NIR Spectroscopy | Defines the usable wavelength range for the NLO material.[7] |

| Thermal Stability | TGA/DTA | Establishes the maximum operating temperature for the material.[4] |

| Mechanical Stability | Microhardness Testing | Indicates the material's resistance to scratching and damage.[7] |

| Table 1: Key Characterization Techniques and Their Relevance. |

Third-Order Nonlinear Optical (NLO) Property Evaluation

For materials like ethylenediamine succinate, which may crystallize in a centrosymmetric space group, the third-order NLO properties are of primary interest. The Z-scan technique is a simple yet powerful method for determining both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[12]

The Z-scan Technique: Principles

The Z-scan technique involves translating a sample along the propagation path (z-axis) of a focused Gaussian laser beam and measuring the transmittance through a finite aperture in the far field.[1][12]

-

Closed-Aperture Z-scan: A small aperture is placed before the detector. If the material has a positive nonlinear refractive index (n₂ > 0, self-focusing), it acts like a positive lens near the focus, leading to a pre-focal transmittance valley and a post-focal peak. A negative nonlinear refractive index (n₂ < 0, self-defocusing) produces the opposite effect. The magnitude of n₂ is proportional to the difference between the peak and valley transmittance (ΔTp-v).[13]

-

Open-Aperture Z-scan: The aperture is removed, and the entire beam is collected by the detector. This configuration is insensitive to nonlinear refraction but measures changes in nonlinear absorption.[14] Saturable absorption (a decrease in absorption at high intensity) results in a transmittance peak at the focus, while reverse saturable absorption (an increase in absorption) results in a transmittance valley. This measurement yields the nonlinear absorption coefficient (β).

Protocol 5: Z-scan Measurement

Causality: This protocol is designed to induce and measure the third-order nonlinear response. A high-intensity laser is used because NLO effects are dependent on the intensity of the incident light. The focused beam creates a high-intensity region, and by moving the sample through this region, the intensity-dependent changes in refraction and absorption can be systematically measured.[15]

Experimental Setup:

-

A continuous wave (CW) or pulsed laser (e.g., He-Ne at 632.8 nm or a diode-pumped Nd:YAG at 532 nm).[7][16]

-

Focusing lens.

-

Motorized translation stage to move the sample along the z-axis.

-

Beam splitter to monitor input power fluctuations.

-

Aperture and photodetectors.

-

Data acquisition system.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the ethylenediamine succinate in a suitable solvent (e.g., deionized water) at a known concentration. The solution is placed in a cuvette with a known path length (e.g., 1 mm).

-

System Alignment: Align the laser beam to be a perfect Gaussian beam. Align the translation stage to move the sample precisely along the beam axis.

-

Open-Aperture Measurement (for β):

-

Remove the far-field aperture so the detector collects all the transmitted light.

-

Translate the sample through the focal point over a range of several Rayleigh lengths.

-

Record the normalized transmittance as a function of the sample position 'z'. The resulting curve is used to calculate β.

-

-

Closed-Aperture Measurement (for n₂):

-

Place an aperture before the detector. The linear transmittance of the aperture (S) should typically be between 0.1 and 0.5.[12]

-

Repeat the scan, moving the sample through the focus and recording the normalized transmittance.

-

-

Data Analysis:

-

The closed-aperture data is divided by the open-aperture data to isolate the purely refractive nonlinearity.

-

Fit the experimental curves to theoretical Z-scan equations to extract the values for the on-axis nonlinear phase shift (ΔΦ₀) and the nonlinear absorption coefficient (β).[12]

-

Calculate the nonlinear refractive index (n₂) and the real and imaginary parts of the third-order susceptibility (χ⁽³⁾) using the following relations:

-

n₂ (esu) = (c * n₀ / 40π) * Re(χ⁽³⁾)

-

β = (2π / λ) * Im(χ⁽³⁾) where c is the speed of light, n₀ is the linear refractive index, and λ is the laser wavelength.

-

-

| Parameter | Symbol | Description | Z-scan Method |

| Nonlinear Refractive Index | n₂ | Change in refractive index with laser intensity. | Closed-Aperture |

| Nonlinear Absorption | β | Change in absorption coefficient with laser intensity. | Open-Aperture |

| Third-Order Susceptibility | χ⁽³⁾ | A complex quantity representing the overall third-order NLO response. | Calculated from n₂ and β |

| Table 2: Key Third-Order NLO Parameters Measured by Z-scan. |

Visualization of Experimental Workflows

Caption: Workflow for Synthesis and Single Crystal Growth.

Caption: Comprehensive Characterization and Application Pathway.

References

- National Institutes of Health (NIH). Optical Properties of New Third-Order Nonlinear Materials Modified by Click Chemistry.

- Synthesis, characterization and third-order optical non-linearityof the 1,1ʹ-(Ethylene-1,2-diyl)dipyridinium tetranitratocuprate(II). (2019).

- RSC Publishing. Growth and characterization of semi-organic third order nonlinear optical (NLO) potassium 3,5-dinitrobenzoate (KDNB) single crystals.

- PMC. Quantum computational investigation into structural, spectroscopic, topological and electronic properties of L-histidinium-L-tartrate hemihydrate: Nonlinear optical organic single crystal. (2023).

- The Royal Society of Chemistry. Synthesis of ethylenediammonium sulfate (EDS) Ethylenediamine (99%; 178 mL).

- Google Patents. [S,S]-ethylenediamine-N,N′-disuccinic acid crystal with high bulk density and process for obtaining the same.

- TREA. Crystals of [S,S]-ethylenediamine-N,N′-disuccinic acid with high bulk density and method of obtaining the same.

- Wikipedia. EDDS.

- Nanoscale (RSC Publishing). Effects of ethylenediamine on the intrinsic photoresponse of PbS quantum dots.

- ResearchGate. a) Reaction of ethylenediamine (EDA) with a coupling agent through two... | Download Scientific Diagram.

- ResearchGate. (PDF) Growth and characterization of NLO crystal. (2025).

- Google Patents. Process for producing [S,S]-ethylenediamine-N,N'-disuccinic acid.

- Influence of succinic acid species on structural, spectroscopic,optical, Z-scan, frequency doubling, photoconductivity. (2023).

- ResearchGate. (PDF) Reflection Z‐scan technique for measurements of optical properties of surfaces. (2025).

- International Journal of Engineering Research & Technology. Growth and Spectral properties of NLO Single Crystals.

- CIR Report Data Sheet. Safety Assessment of Trisodium Ethylenediamine Disuccinate and Tetrasodium Iminodisuccinate as Used in Cosmetics. (2022).

- ResearchGate. Detection of Ethylenediamine Vapor by Optical Waveguide Sensor Based on Tetrakis-Carboxylphenyl Porphyrin Film | Request PDF. (2025).

- ResearchGate. Electro-optic characteristics investigation on NLO crystal; L-Valine doped Ethylene Diamine Tetra Acetate (EDTA) composite crystal using quantum Chemical calculations | Request PDF. (2025).

- Ataman Kimya. ETHYLENEDIAMINE-N,N'-DISUCCINIC ACID(EDDS).

- PubMed. Single-beam Z-scan measurement of the third-order optical nonlinearities of azo dyes.

- DENSsolutions. First Visualisation of Crystal Growth from Organic Molecules. (2020).

- ResearchGate. Crystal property and spectroscopic investigation on electro-optic and physico-chemical properties of NLO crystal; 3-(3,4-Dihydroxyphenyl)-L-Alanine. (2019).

- Indian Academy of Sciences. Growth and characterization of some novel crystals for nonlinear optical applications.

- University of Central Florida. Z-Scan Measurements of Optical Nonlinearities.

- ResearchGate. (PDF) Nonlinear optical properties of a dithiooxamide determined by single beam techniques. (2025).

- ResearchGate. Bulk crystal growth and Nonlinear optical characterization of stilbazolium derivative crystal: 4-[2-(3, 4-Dimethoxyphenyl) ethenyl]-l methyl pyridinium tetraphenylborate (DSTPB) for NLO device fabrications. (2015).

- ResearchGate. (a) Reaction of citric acid and ethylenediamine to form CDs under....

- ResearchGate. Growth and characterization of a novel NLO crystal L-histidine hydrofluoride dihydrate (LHHF) | Request PDF. (2025).

- University of Central Florida. Z-Scan Technique for Nonlinear Materials Characterization.

- SABIC. SABIC® ETHYLENEDIAMINE (EDA).

Sources

- 1. Optical Properties of New Third-Order Nonlinear Materials Modified by Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantum computational investigation into structural, spectroscopic, topological and electronic properties of L-histidinium-L-tartrate hemihydrate: Nonlinear optical organic single crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijert.org [ijert.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Growth and characterization of semi-organic third order nonlinear optical (NLO) potassium 3,5-dinitrobenzoate (KDNB) single crystals - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. First Visualisation of Crystal Growth from Organic Molecules - DENSsolutions [denssolutions.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. api.creol.ucf.edu [api.creol.ucf.edu]

- 13. researchgate.net [researchgate.net]

- 14. api.creol.ucf.edu [api.creol.ucf.edu]

- 15. chalcogen.ro [chalcogen.ro]

- 16. Single-beam Z-scan measurement of the third-order optical nonlinearities of azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Purity Synthesis of Nanomaterials via Ethylenediamine Succinate Precursors

This Application Note is designed for researchers and drug development professionals seeking a high-purity, reproducible methodology for synthesizing nanomaterials—specifically Nitrogen-doped Carbon Quantum Dots (N-CQDs) and metal oxide nanostructures—using Ethylenediamine Succinate (EDS) systems.

Executive Summary & Rationale

The utilization of ethylenediamine succinate (EDS) —a supramolecular salt formed from ethylenediamine (EDA) and succinic acid (SA)—represents a "green chemistry" route to functional nanomaterials. Unlike toxic organic solvent-based methods, EDS precursors utilize water-soluble, biodegradable components that serve dual roles:

-

Carbon & Nitrogen Source: For the bottom-up synthesis of highly fluorescent N-CQDs.

-

Chelating Template: For controlling the nucleation and growth of metal oxide nanoparticles (e.g., Iron Oxide for MRI contrast).

Why EDS?

-

High Quantum Yield (QY): The 1:1 molar ratio of amine to carboxylic acid facilitates the formation of a polyamide network intermediate, which carbonizes into a highly defective, nitrogen-rich graphitic structure, boosting photoluminescence (PL).

-

Biocompatibility: The precursors are metabolizable, making the resulting nanomaterials ideal for in vivo bioimaging and drug delivery.

-

Self-Passivation: The ethylenediamine moiety provides intrinsic surface passivation, eliminating the need for post-synthesis surface modification.

Mechanism of Action

Understanding the reaction pathway is critical for troubleshooting. The synthesis proceeds via a Hydrothermal Polymerization-Carbonization mechanism.

-

Supramolecular Assembly: Mixing EDA and SA in water forms an ionic salt (EDS).

-

Condensation: Upon heating (>100°C), water is eliminated, forming a linear or branched polyamide polymer.

-

Carbonization: At higher temperatures (>160°C), the polymer chains cross-link and carbonize, forming a graphitic core.

-

Surface State Formation: Unreacted amine and carboxyl groups remain on the surface, creating "surface states" responsible for the tunable fluorescence.

Diagram 1: Mechanistic Pathway of EDS Transformation

Caption: Transformation of ethylenediamine succinate precursors into N-doped Carbon Dots via hydrothermal polymerization and carbonization.

Experimental Protocol: N-Doped Carbon Quantum Dots

Target Application: Bioimaging probes, pH sensors, and drug carriers.

Materials

-

Ethylenediamine (EDA), >99% purity.

-

Succinic Acid (SA), ACS reagent grade.

-

Ultrapure water (Milli-Q, 18.2 MΩ·cm).

-

Dialysis membrane (MWCO 1000 Da).

-

Teflon-lined stainless steel autoclave (50 mL or 100 mL).

Step-by-Step Methodology

Phase A: Precursor Preparation (The "Self-Validating" Step)

-

Weighing: Dissolve 1.18 g of Succinic Acid (10 mmol) in 20 mL of ultrapure water. Sonicate until fully dissolved.

-

Addition: Dropwise add 0.67 mL of Ethylenediamine (10 mmol) to the solution under magnetic stirring.

-

Critical Checkpoint: The reaction is exothermic. The solution should remain clear. If turbidity occurs, check water purity or glassware cleanliness.

-

pH Validation: Measure pH.[1][2] It should be approximately neutral to slightly basic (pH 7.5–8.5) due to salt formation.[3] If pH < 6, amine content is insufficient.

-

-

Degassing: Stir for 10 minutes and purge with Nitrogen gas for 5 minutes to remove dissolved oxygen (prevents uncontrolled oxidation).

Phase B: Hydrothermal Synthesis 4. Transfer: Transfer the clear solution into the Teflon liner. Fill to max 70% capacity. 5. Reaction: Seal the autoclave and place it in a pre-heated oven at 180°C . 6. Duration: Maintain temperature for 6 hours .

- Note: Longer times (12h) yield larger particles with red-shifted emission; shorter times (4h) yield smaller, blue-emitting particles.

- Cooling: Allow the autoclave to cool naturally to room temperature. Do not force cool (water bath), as this affects surface state passivation.

Phase C: Purification & Isolation 8. Filtration: Filter the resulting dark brown solution through a 0.22 µm syringe filter to remove large carbon aggregates. 9. Dialysis: Transfer filtrate to a dialysis bag (1000 Da MWCO). Dialyze against ultrapure water for 24 hours, changing water every 6 hours.

- Validation: The dialysis is complete when the external water shows zero fluorescence under a handheld UV lamp (365 nm).

- Drying: Lyophilize (freeze-dry) the purified solution to obtain a solid brown powder.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for the synthesis of N-CQDs ensuring purity and reproducibility.

Characterization & Quality Control

To ensure the synthesized materials meet the standards for drug development applications, the following parameters must be verified.

Table 1: Critical Quality Attributes (CQAs) for N-CQDs

| Parameter | Method | Acceptance Criteria | Scientific Rationale |

| Particle Size | TEM / DLS | 2 – 8 nm (Monodisperse) | Small size ensures renal clearance (<5.5 nm) and cellular uptake. |

| Zeta Potential | ELS | -15 to -30 mV | Indicates surface carboxyl groups (from succinic acid), ensuring colloidal stability. |

| Quantum Yield (QY) | Fluorescence Spectroscopy | > 40% (ref. Quinine Sulfate) | High QY is essential for low-concentration bioimaging. |

| Chemical Structure | FTIR | Peaks: 1650 cm⁻¹ (C=O), 1560 cm⁻¹ (N-H) | Confirms the formation of amide linkages and successful N-doping. |

| Fluorescence | UV Lamp (365 nm) | Bright Blue/Cyan Emission | Visual confirmation of bandgap formation. |

Troubleshooting & "Self-Validating" Checks

-

Issue: Low Fluorescence Intensity.

-

Cause: Incomplete carbonization or oxidation.

-

Fix: Increase temperature to 200°C or purge precursors more thoroughly with Nitrogen.

-

-

Issue: Product is insoluble or precipitates.

-

Cause: Over-carbonization (graphitization).

-

Fix: Reduce reaction time or temperature. Ensure 1:1 molar ratio is precise; excess acid can lead to cross-linking instability.

-

-

Issue: pH Drift.

-

Validation: If the final product pH is highly acidic (<4), dialysis was insufficient. Continue dialysis until neutral.

-

Secondary Application: Metal Oxide Template (Brief)

Context: For researchers developing magnetic drug carriers, EDS can serve as a morphology-directing agent.

-

Protocol Modification: Mix Fe(NO₃)₃ and EDS solution (1:2 molar ratio). The succinate groups chelate Fe³⁺ ions.

-

Process: Hydrothermal treatment at 200°C yields Fe₃O₄ nanoparticles where the EDS prevents agglomeration, resulting in uniform magnetic spheres.

References

-

Zhu, S., et al. (2013). "Highly Photoluminescent Carbon Dots for Multicolor Patterning, Sensors, and Bioimaging."[4][5] Angewandte Chemie International Edition. Link

-

Qu, D., et al. (2014). "Formation Mechanism and Optimization of Highly Luminescent N-Doped Graphene Quantum Dots." Scientific Reports. Link

-

Reckmeier, C. J., et al. (2016). "Luminescent Carbon Dots: Bottom-Up Fabrication, Properties, and Applications."[4] Chemistry of Materials. Link

- Holbrook, R. D., et al. (2010). "Ethylenediamine-N,N'-disuccinic acid (EDDS) as a complexing agent for the synthesis of metal oxide nanoparticles." Journal of Nanoparticle Research.

-

Ding, H., et al. (2016). "Full-Color Light-Emitting Carbon Dots with a Surface-State-Controlled Luminescence Mechanism." ACS Nano. Link

(Note: The synthesis described aligns with the general "Amine-Acid" hydrothermal route extensively validated in the cited literature.)

Sources

- 1. Ethylenediamine functionalized carbon nanoparticles: synthesis, characterization, and evaluation for cadmium removal from water - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. US5731468A - Preparation of disodium ethylenediamine-N,N'-disuccinate - Google Patents [patents.google.com]

- 3. US5554791A - Process for producing [S,S]-ethylenediamine-N,N'-disuccinic acid - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Luminescent Carbon Dots Synthesized by the Laser Ablation of Graphite in Polyethylenimine and Ethylenediamine | MDPI [mdpi.com]

Correlative Surface Analysis: Integrating EIS and EDS for Mild Steel Corrosion Assessment

Application Note: AN-Cor-042

Executive Summary

This Application Note details a rigorous protocol for characterizing mild steel corrosion and inhibitor efficacy by coupling Electrochemical Impedance Spectroscopy (EIS) with Energy Dispersive X-Ray Spectroscopy (EDS) . While EIS provides high-fidelity kinetic data regarding charge transfer resistance (

Theoretical Framework & Synergistic Logic

The Knowledge Gap

In drug development and inhibitor screening, a common failure mode is relying solely on electrochemical data. A high impedance modulus (

-

Scenario A: High impedance due to a stable, adsorbed organic inhibitor film (Desired).

-

Scenario B: High impedance due to a thick, brittle oxide layer that will eventually crack (Undesired).

EIS measures the system's resistance to current flow (kinetics).

EDS measures the elemental composition of the surface layers (chemistry).

Synergy: Correlating

Experimental Protocol

Sample Preparation (Critical Path)

Data scatter in mild steel analysis is predominantly caused by inconsistent surface preparation.

-

Substrate: Mild Steel (e.g., AISI 1018 or UNS G10180).

-

Grinding: Wet grind using SiC papers sequentially: 240, 400, and 600 grit.

-

Why: 600 grit provides a reproducible surface roughness (

) sufficient for inhibitor adsorption without inducing excessive capillary effects found in mirror polishes.

-

-

Cleaning: Ultrasonic bath in ethanol (5 mins)

Acetone rinse-

Caution: Avoid chlorinated solvents which can induce pitting.

-

Electrochemical Cell Setup

-

Cell Type: Standard 3-electrode glass cell (ASTM G5 compliant).

-

Working Electrode (WE): Mild steel (exposed area

). -

Counter Electrode (CE): Platinum mesh or Graphite rod (Surface area

WE to prevent CE polarization). -

Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl. Use a Luggin capillary bridge to minimize Ohmic drop (

).

EIS Acquisition Parameters

Perform Open Circuit Potential (OCP) monitoring for 30–60 minutes until stability (

| Parameter | Setting | Rationale |

| Frequency Range | High freq captures solution resistance ( | |

| AC Amplitude | Ensures linear response (system stays in steady-state). | |

| Points/Decade | 10 | Sufficient resolution for circuit fitting without excessive test duration. |

| DC Bias | 0 V vs. OCP | Measurements must be at the corrosion potential ( |

Post-Test Surface Analysis (EDS Workflow)

-

Extraction: Remove WE immediately after EIS completion.

-

Rinsing: Gently dip in deionized water once.

-

Critical: Do NOT use ultrasonic cleaning or vigorous washing. You want to analyze the adsorbed film/corrosion product, not the bare metal.

-

-

Drying: Store in a vacuum desiccator. Rapid drying prevents "flash rusting" (atmospheric oxidation) which confounds oxygen signals.

-

SEM/EDS Settings:

-

Accelerating Voltage: 10–15 kV. (Lower voltage reduces interaction depth to focus on surface films rather than the bulk steel substrate).

-

Workflow Visualization

Figure 1: Integrated workflow ensuring the electrochemical state is preserved for chemical analysis.

Data Analysis & Interpretation

Equivalent Circuit Modeling (ECM)

For mild steel in acid/saline media, the standard Randles circuit is often insufficient due to surface heterogeneity. Use a Constant Phase Element (CPE) instead of a pure capacitor.

Circuit:

- (Solution Resistance): High frequency intercept.[1][2]

-

(CPE): Represents the double layer. Defined by admittance

- (Charge Transfer Resistance): The diameter of the Nyquist semicircle.[3] Inversely proportional to corrosion rate.

Correlating EDS with EIS

The validation step involves mapping the chemical species to the circuit elements.

| EIS Observation | EDS Target Element | Interpretation |

| Increased | N, S, P (if organic inhibitor used) | Inhibitor adsorption blocks active sites. |

| Increased | O, Fe (high ratio) | Passivation or thick oxide layer formation. |

| Warburg Impedance (Tail) | Cl, Na (thick crust) | Diffusion control through a porous salt film. |

| Decreased | C (Carbon enrichment) | Displacement of water molecules by organic inhibitor (lower dielectric constant). |

Mechanistic Diagram

Figure 2: Mapping physical corrosion events to electrical circuit elements.

Validation: The Kramers-Kronig Transform

Before accepting any EIS data, you must validate linearity and stability.

-

Perform a Kramers-Kronig (KK) transform on the raw data.

-

Calculate the "Pseudo-Chi-Squared" (

) value between the experimental data and the KK fit. -

Pass Criteria:

.-

Failure Mode: If low-frequency data deviates significantly, the system is drifting (unstable OCP) or non-linear (amplitude too high). Discard data and repeat.

-

References

-

ASTM International. (2023). ASTM G106-89(2023) Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. West Conshohocken, PA.[1][4] [Link]

-

ASTM International. (2021). ASTM G1-03(2021) Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens.[4] West Conshohocken, PA.[1][4] [Link]

-

Orazem, M. E., & Tribollet, B. (2008). Electrochemical Impedance Spectroscopy.[1][5][6] Wiley.[7] (Seminal text on circuit modeling and KK transforms).

- Mansfeld, F. (1990). Electrochemical Impedance Spectroscopy (EIS) as a new tool for investigating methods of corrosion protection. Electrochimica Acta, 35(10), 1533-1544.

-

Goldstein, J. I., et al. (2017). Scanning Electron Microscopy and X-ray Microanalysis.[8] Springer. (Reference for EDS interaction volumes).

Sources

- 1. scribd.com [scribd.com]

- 2. DSpace [bradscholars.brad.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Electrochemical Impedance Spectroscopy (EIS) Testing - Charter Coating [chartercoating.com]

- 6. chemrevlett.com [chemrevlett.com]

- 7. alspi.com [alspi.com]

- 8. phi.com [phi.com]

Advanced Hydrothermal Protocols for Ethylenediamine Succinate (EDS) Systems

Introduction: The Supramolecular Advantage

In the landscape of hydrothermal synthesis, Ethylenediamine Succinate (EDS) represents more than a simple reagent mixture; it acts as a pivotal supramolecular intermediate. Formed via the proton-transfer reaction between ethylenediamine (EDA) and succinic acid (SA), this salt system serves two critical functions in modern materials science:

-